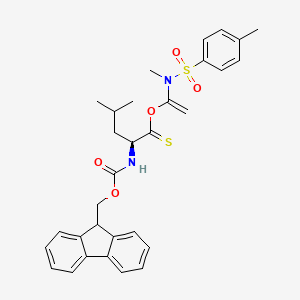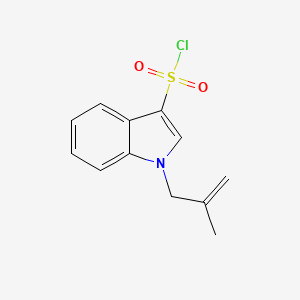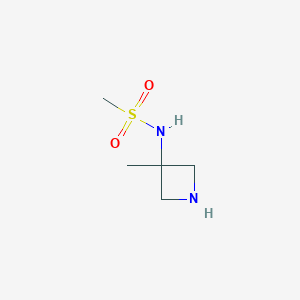
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is a bis-quaternary ammonium compound known for its potent allosteric modulation of muscarinic acetylcholine receptors. This compound is also referred to as W-84 dibromide and has the empirical formula C32H44Br2N4O4 . It is primarily used in biochemical and physiological research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) involves the reaction of 1,6-dibromohexane with 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- . The reaction typically occurs under controlled conditions to ensure the formation of the desired bis-quaternary ammonium compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency. The compound is often supplied as a solid with a purity of ≥98% (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is widely used in scientific research due to its ability to modulate muscarinic acetylcholine receptors allosterically. This property makes it valuable in studies related to neuropharmacology and toxicology .
Chemistry: In chemistry, the compound is used to study the binding and modulation of muscarinic receptors, providing insights into receptor-ligand interactions and allosteric modulation mechanisms.
Biology: In biological research, it is used to investigate the physiological effects of muscarinic receptor modulation, including its impact on neurotransmission and receptor signaling pathways.
Medicine: In medical research, the compound’s ability to stabilize cholinergic antagonist-receptor complexes is explored for potential therapeutic applications, particularly in the context of organophosphate poisoning .
Industry: In the industry, the compound’s unique properties are leveraged in the development of new pharmacological agents and in the study of receptor pharmacodynamics.
Mecanismo De Acción
The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds:
- Hexamethonium bromide
- Chlorisondamine diiodide
- LY2033298
Uniqueness: Compared to similar compounds, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is unique due to its potent allosteric modulation of M2 muscarinic acetylcholine receptors. This property distinguishes it from other quaternary ammonium compounds that may not exhibit the same level of allosteric modulation .
Propiedades
Número CAS |
66967-76-8 |
|---|---|
Fórmula molecular |
C46H98Br2N2 |
Peso molecular |
839.1 g/mol |
Nombre IUPAC |
6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
Clave InChI |
QFRZJHVUUYSBPI-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)



![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)




![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
